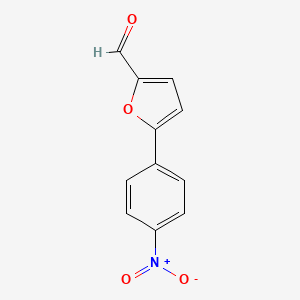

5-(4-Nitrophenyl)-2-furaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31431. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-nitrophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSOJVJDKNKNFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221684 | |

| Record name | 5-(4-Nitrophenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7147-77-5 | |

| Record name | 5-(4-Nitrophenyl)-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7147-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Nitrophenyl)-2-furaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007147775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7147-77-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-Nitrophenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-nitrophenyl)-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(4-NITROPHENYL)-2-FURALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO5AR91I76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-(4-Nitrophenyl)-2-furaldehyde chemical properties

An In-depth Technical Guide to 5-(4-Nitrophenyl)-2-furaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a bifunctional organic compound featuring a furan ring substituted with both a reactive aldehyde group and an electron-withdrawing nitrophenyl moiety. This unique structural arrangement makes it a valuable intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. Its applications range from being a precursor for complex heterocyclic systems to a building block for compounds with demonstrated biological activities, including antibacterial and fungistatic properties[1][2]. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications, intended for researchers and professionals in chemical and pharmaceutical development.

Core Physicochemical Properties

This compound is a solid compound, typically appearing as a yellow to dark yellow crystalline powder[1][2][3][4]. Its core properties are summarized in the table below, compiled from various chemical data providers. Proper storage involves keeping it in a dark, dry, and sealed environment at room temperature to maintain its stability[1][2][4].

| Property | Value | Source(s) |

| CAS Number | 7147-77-5 | [1][3][5][6] |

| Molecular Formula | C₁₁H₇NO₄ | [1][3][4][6] |

| Molecular Weight | 217.18 g/mol | [1][3][6] |

| IUPAC Name | 5-(4-nitrophenyl)furan-2-carbaldehyde | [5][6] |

| Appearance | Yellow to Dark Yellow Solid/Powder | [1][2][3][7] |

| Melting Point | 204-206 °C (lit.) | [1][2][4] |

| Boiling Point | 406.8 ± 35.0 °C (Predicted) | [1][2][4] |

| Density | 1.348 ± 0.06 g/cm³ (Predicted) | [1][2][4] |

| Solubility | DMSO (Slightly, Heated), Ethyl Acetate (Slightly, Heated)[1][2][3][4]. Insoluble in water[4]. | [1][2][3][4] |

| Storage | Keep in dark place, Sealed in dry, Room Temperature | [1][2][4][7] |

Spectroscopic Profile for Structural Elucidation

The identity and purity of this compound are routinely confirmed using standard spectroscopic techniques. The key spectral features are consistent with its structure, containing an aldehyde, a disubstituted furan ring, and a para-substituted nitrobenzene ring.

| Technique | Key Features and Observations |

| ¹H NMR | The proton NMR spectrum provides distinct signals for each proton environment. Expected peaks include a singlet for the aldehyde proton (-CHO), doublets for the furan ring protons, and two sets of doublets in the aromatic region corresponding to the AA'BB' system of the para-substituted nitrophenyl ring[8][9]. |

| ¹³C NMR | The carbon spectrum for the closely related 5-(4-nitrophenyl)furan-2-carboxylic acid shows characteristic peaks for all 11 carbons, including the carbonyl carbon, and carbons of the furan and nitrophenyl rings, which would be analogous for the aldehyde[10]. |

| Infrared (IR) | ATR-IR spectra confirm the presence of key functional groups: a strong carbonyl (C=O) stretch for the aldehyde, characteristic stretches for the nitro group (NO₂), C-O-C stretching of the furan ring, and C=C stretches of the aromatic rings[6]. |

| Mass Spec. (MS) | GC-MS analysis shows a molecular ion peak corresponding to its molecular weight of 217 g/mol [6]. |

Synthesis and Chemical Reactivity

The synthesis and reactivity of this compound are central to its utility as a chemical intermediate.

Synthetic Methodologies

Several synthetic routes have been established. A classical approach involves the reaction of 2-furancarboxaldehyde (furfural) with 4-nitroaniline[1][2]. Modern methods, however, often rely on palladium-catalyzed cross-coupling reactions for higher efficiency and broader substrate scope. The Suzuki coupling, in particular, is a robust method for forming the aryl-furan bond.

Method 1: Suzuki Cross-Coupling Reaction This is an effective method for creating C-C bonds. The synthesis of the related 5-(4-nitrophenyl)furan-2-carboxylic acid has been achieved via a Suzuki coupling between methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid, catalyzed by a palladium complex[10]. A similar strategy can be applied to synthesize the target aldehyde.

Caption: Suzuki coupling workflow for synthesis.

Chemical Reactivity and Stability

The reactivity is dominated by its aldehyde functional group, making it a substrate for numerous transformations.

-

Aldehyde Reactions: The aldehyde group is highly susceptible to nucleophilic attack. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines) and with hydrazines to form hydrazones[9]. This reactivity is fundamental to its use in synthesizing larger, more complex molecules with potential biological activity. It is also a suitable electrophile for the Wittig reaction , allowing for the conversion of the aldehyde into an alkene, thereby extending the carbon chain[11][12][13].

Caption: Wittig reaction of the title compound.

-

Stability: The compound's stability is pH-dependent. In alkaline solutions, the related 5-nitro-2-furaldehyde can form a nitronic acid anion. Subsequent acidification can lead to an irreversible ring-opening reaction, highlighting the need for controlled pH conditions in experimental setups[14][15].

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a versatile synthetic precursor and its association with biologically active molecules.

-

Synthetic Intermediate: It serves as a key building block for synthesizing a wide array of heterocyclic compounds. Its aldehyde functionality allows for the introduction of various side chains and the construction of larger molecular frameworks, such as Schiff bases and hydrazones, which are then evaluated for pharmacological activities[9].

-

Biological and Pharmacological Relevance:

-

Antimicrobial Activity: As a nitrofuran derivative, the compound itself is described as having antibacterial and fungistatic properties[1][2]. The nitrofuran scaffold is a well-known pharmacophore present in several antimicrobial drugs[16]. Derivatives synthesized from 5-nitro-2-furaldehyde have shown potent activity against various bacterial and fungal strains[17][18].

-

Antitubercular Research: The closely related 5-(4-nitrophenyl)furan-2-carboxylic acid has been investigated as part of a class of compounds targeting iron acquisition in Mycobacterium tuberculosis, the causative agent of tuberculosis[10]. This suggests that the 5-(4-nitrophenyl)furan scaffold is a promising starting point for developing new anti-TB agents.

-

Pharmaceutical Reference Standard: It is identified as "Dantrolene Related Compound C," indicating its use as a certified reference material or impurity standard in the quality control and analysis of the muscle relaxant drug Dantrolene[1][2].

-

Caption: Role as a precursor in drug discovery.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Identification (GHS Classification):

-

Recommended Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[3].

-

P264: Wash hands and skin thoroughly after handling[3].

-

P270: Do not eat, drink or smoke when using this product[3][7].

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3].

-

Store in a well-ventilated place and keep the container tightly closed[3].

-

Conclusion

This compound is a chemical compound of significant interest due to its versatile reactivity and its established role as a precursor to pharmacologically active molecules. The presence of the aldehyde group allows for straightforward synthetic modifications, while the nitrophenyl-furan core serves as a valuable scaffold in the design of novel therapeutic agents, particularly in the antimicrobial field. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for its effective application in both academic research and industrial drug development.

References

-

Product information, this compound. (n.d.). P&S Chemicals. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

5-(4-Nitrophenyl)-2-furancarboxaldehyde - High purity. (n.d.). Georganics. [Link]

-

5-(4-nitrophenyl)furfural. (2024). ChemBK. [Link]

-

Chams, J., et al. (2002). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. ResearchGate. [Link]

-

Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. [Link]

-

Cisak, A., et al. (2001). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. PubMed. [Link]

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. (2001). ResearchGate. [Link]

-

Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid. (n.d.). MDPI. [Link]

-

Fig. S11 The 1 H NMR spectrum of the 5-(4-Nitrophenyl)-2-furan... (n.d.). ResearchGate. [Link]

-

Antibacterial nitrofuran derivatives. 2. 5-Nitro-2-furaldehyde aminoacethydrazones. (n.d.). National Library of Medicine. [Link]

-

Synthesis, characterization and biological evaluations of 2-(4-.... (n.d.). Der Pharma Chemica. [Link]

-

5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. (2015). ResearchGate. [Link]

Sources

- 1. This compound | 7147-77-5 [m.chemicalbook.com]

- 2. This compound | 7147-77-5 [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound | C11H7NO4 | CID 81567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 7147-77-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. mdpi.com [mdpi.com]

- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Antibacterial nitrofuran derivatives. 2. 5-Nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 5-(4-Nitrophenyl)-2-furancarboxaldehyde - High purity | EN [georganics.sk]

5-(4-Nitrophenyl)-2-furaldehyde CAS number 7147-77-5

An In-Depth Technical Guide to 5-(4-Nitrophenyl)-2-furaldehyde (CAS: 7147-77-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound, a substituted furan derivative, is a pivotal chemical intermediate with significant utility in medicinal chemistry and organic synthesis. Characterized by a furan ring functionalized with both an aldehyde and a para-substituted nitrophenyl group, this compound serves as a versatile scaffold for constructing more complex heterocyclic systems. Its conjugated structure and reactive aldehyde group make it a valuable precursor for synthesizing novel compounds with potential therapeutic activities, including antibacterial, antifungal, and antitumor agents.[1][2][3][4] This guide provides a comprehensive technical overview of its chemical properties, validated synthesis protocols, analytical characterization, key applications, and safety considerations to support its effective use in research and development.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound, typically appearing as a yellow to brown crystalline powder.[1][2] Its chemical structure consists of a furan-2-carbaldehyde core with a 4-nitrophenyl substituent at the 5-position.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 7147-77-5[1][5][6] |

| Molecular Formula | C₁₁H₇NO₄[5][6][7] |

| Molecular Weight | 217.18 g/mol [5][6][7] |

| IUPAC Name | 5-(4-nitrophenyl)furan-2-carbaldehyde[5] |

| Synonyms | 5-(4-Nitrophenyl)furfural, 5-(p-Nitrophenyl)furfural[5][7][8][9] |

| EC Number | 230-459-4[7][9] |

| MDL Number | MFCD00124191[2] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Yellow to dark yellow solid / brown crystalline powder | [1][2] |

| Melting Point | 204-206 °C (lit.) | [1][2][10] |

| Boiling Point | 406.8 ± 35.0 °C (Predicted) | [2] |

| Density | 1.348 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | DMSO (Slightly, Heated), Ethyl Acetate (Slightly, Heated) | [1][10] |

| Storage | Keep in dark place, Sealed in dry, Room Temperature | [1][10][11] |

Synthesis and Purification

The synthesis of 5-aryl-2-furaldehydes, including the nitrophenyl variant, is a topic of significant interest for accessing key pharmacological building blocks.[12] While several methods exist, such as palladium-catalyzed Suzuki or Stille couplings, a common and effective laboratory-scale synthesis involves the diazotization of 4-nitroaniline followed by a copper-catalyzed coupling reaction with 2-furaldehyde (furfural).[4][12][13][14]

Causality in Synthetic Protocol

The chosen method leverages the Meerwein arylation reaction. The diazotization of 4-nitroaniline must be conducted at low temperatures (0-5 °C) because the resulting diazonium salt is thermally unstable and can decompose prematurely. Hydrochloric acid is used to form the aniline salt, which is soluble and readily reacts with nitrous acid (generated in situ from sodium nitrite). Cupric chloride acts as a catalyst in the subsequent coupling step, facilitating the radical reaction between the aryldiazonium salt and the furan ring to form the desired C-C bond.

Diagram of General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is a generalized representation based on literature procedures and should be adapted and optimized with appropriate laboratory safety precautions.[14]

-

Diazotization:

-

Dissolve 4-nitroaniline (1.0 eq) in a mixture of dilute hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring the resulting diazonium salt solution in the cold for 15-30 minutes post-addition.

-

-

Coupling Reaction:

-

In a separate flask, add freshly distilled 2-furaldehyde (furfural) (1.0-1.2 eq).

-

To the furfural, add the previously prepared diazonium salt solution slowly.

-

Introduce an aqueous solution of cupric chloride (catalytic amount) dropwise to the reaction mixture.

-

Allow the reaction to stir for several hours at room temperature, monitoring progress via Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, the resulting precipitate (crude product) is collected by filtration.

-

Wash the solid with cold water to remove inorganic salts.

-

The crude product is then purified by recrystallization, typically from ethanol, to yield the final product as a crystalline solid.[15]

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Diagram of Analytical Workflow

Caption: Standard analytical workflow for compound verification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Expected signals would include doublets in the aromatic region for the protons on the nitrophenyl ring (typically 7.8-8.3 ppm) and the furan ring protons (typically 7.0-7.5 ppm). A characteristic singlet for the aldehyde proton (CHO) would appear far downfield (around 9.5-9.8 ppm).

-

¹³C-NMR: The spectrum would show signals for the aldehyde carbonyl carbon (~175-180 ppm) and multiple signals in the aromatic region (110-160 ppm) corresponding to the furan and nitrophenyl carbons.[16]

-

-

Mass Spectrometry (MS): Electron Impact (EI-MS) or Electrospray Ionization (ESI-MS) should confirm the molecular weight of 217.18 g/mol , showing a molecular ion peak [M]+ or pseudomolecular ion peaks like [M+H]+ or [M+Na]+.[17]

-

Infrared (IR) Spectroscopy: Key characteristic absorption bands would include a strong C=O stretch for the aldehyde (around 1670-1700 cm⁻¹), asymmetric and symmetric stretches for the nitro group (NO₂) near 1520 cm⁻¹ and 1340 cm⁻¹, respectively, and C=C stretching for the aromatic rings.[17]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to determine the purity of the compound, with typical purities for commercial-grade material being ≥98%.[6][18]

Applications in Research and Development

This compound is primarily used as a chemical building block for the synthesis of pharmacologically active molecules and other functional organic compounds.[11][12]

-

Medicinal Chemistry: The compound is a key precursor for a variety of heterocyclic derivatives. Its aldehyde group readily undergoes condensation reactions with amines, hydrazines, and active methylene compounds.

-

Antimicrobial Agents: It is used to synthesize Schiff bases, pyrazoles, and other derivatives that have been evaluated for antibacterial and antifungal activities.[1][2][14][17] The nitro-substituted furan moiety is a known pharmacophore in antimicrobial drugs.[19][20]

-

Antitubercular Research: The related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, has been investigated as a potential antitubercular agent targeting iron acquisition in Mycobacterium tuberculosis.[16]

-

Dantrolene Related Compound: It is listed as a related compound or impurity for the muscle relaxant Dantrolene, indicating its relevance in pharmaceutical synthesis and quality control.[21]

-

-

Organic Synthesis: It serves as an intermediate in the synthesis of dyes and other complex organic molecules where a nitrophenyl-furan scaffold is required.[11] The molecule's extended π-system also makes it a candidate for investigation in materials science.

Safety, Handling, and Storage

Proper handling of this compound is critical due to its potential hazards.

Table 3: GHS Hazard and Precautionary Information

| Category | Information |

| Pictogram(s) | |

| Signal Word | Warning [5][22] |

| Hazard Statements | H302: Harmful if swallowed.[5][8][22] H315: Causes skin irritation.[5][9][22] H319: Causes serious eye irritation.[5][9][22] H335: May cause respiratory irritation.[5][9][23] H341: Suspected of causing genetic defects.[8][22] |

| Precautionary Statements | P261: Avoid breathing dust.[7] P264: Wash skin thoroughly after handling.[7] P270: Do not eat, drink or smoke when using this product.[7][8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][22] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[8] P302+P352: IF ON SKIN: Wash with plenty of water.[7][8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] P501: Dispose of contents/container to an approved waste disposal plant.[7][8] |

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[23] Avoid generation of dust.[22] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][22]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][23] Keep away from light and incompatible materials such as strong oxidizing agents. The recommended storage condition is sealed in dry at room temperature.[1]

References

- A Practical One-Pot Synthesis of 5-Aryl-2-furaldehydes. (n.d.). The Journal of Organic Chemistry.

- 5-(4-Nitrophenyl)

- This compound | 7147-77-5. (2024). ChemicalBook.

- This compound | 7147-77-5. (n.d.). ChemicalBook.

- This compound | C11H7NO4 | CID 81567. (n.d.). PubChem.

- This compound | 7147-77-5. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..

- SAFETY DATA SHEET for 5-(4-Nitrophenyl)furfural. (2025). Thermo Fisher Scientific.

- SAFETY DATA SHEET - this compound. (n.d.). TCI Chemicals.

- 5-(4-Nitrophenyl)-2-furancarboxaldehyde. (n.d.). Georganics.

- 5-(4-Nitrophenyl)furfural | CAS 7147-77-5. (n.d.). Santa Cruz Biotechnology.

- 7147-77-5 | CAS D

- Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. (n.d.).

- This compound | 7147-77-5. (n.d.). Benchchem.

- Chams, J., et al. (2002). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.

- 5-(4-nitrophenyl)furfural. (2024). ChemBK.

- 5-4-nitrophenyl-2-furaldehyde | 7147-77-5. (n.d.). Chemical Bull Pvt. Ltd..

- Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. (n.d.). Journal of Chemical and Pharmaceutical Research.

- 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2022). MDPI.

- Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (2022). Current Chemistry Letters.

- Antibacterial nitrofuran derivatives. 2. 5-Nitro-2-furaldehyde aminoacethydrazones. (1971). Journal of Medicinal Chemistry.

- Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. (n.d.). Der Pharma Chemica.

- This compound. (n.d.). precisionFDA.

- This compound. (2018). SIELC Technologies.

- 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. (2022).

Sources

- 1. This compound | 7147-77-5 [chemicalbook.com]

- 2. This compound | 7147-77-5 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C11H7NO4 | CID 81567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. This compound | 7147-77-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 5-(4-Nitrophenyl)-2-furancarboxaldehyde - High purity | EN [georganics.sk]

- 10. chembk.com [chembk.com]

- 11. 5-4-nitrophenyl-2-furaldehyde | 7147-77-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

- 16. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. This compound | SIELC Technologies [sielc.com]

- 19. researchgate.net [researchgate.net]

- 20. Antibacterial nitrofuran derivatives. 2. 5-Nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. GSRS [precision.fda.gov]

- 22. tcichemicals.com [tcichemicals.com]

- 23. fishersci.com [fishersci.com]

Molecular structure of 5-(4-Nitrophenyl)-2-furaldehyde

An In-depth Technical Guide to the Molecular Structure of 5-(4-Nitrophenyl)-2-furaldehyde

Authored by a Senior Application Scientist

Foreword: In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional architecture is paramount. It is this structure that dictates function, reactivity, and interaction with biological targets. This guide provides a comprehensive exploration of the molecular structure of this compound (NPF), a heterocyclic aldehyde of significant interest. We move beyond a simple recitation of data, offering instead a causal narrative that explains why certain experimental and computational choices are made, thereby providing a self-validating framework for its structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this important chemical entity.

Core Chemical Identity and Physicochemical Profile

This compound is a bifunctional organic compound featuring a furan ring substituted with a nitrophenyl group at the 5-position and an aldehyde group at the 2-position. This arrangement creates a conjugated system that influences its electronic properties and reactivity. The presence of the electron-withdrawing nitro group and the reactive aldehyde moiety makes NPF a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 5-(4-nitrophenyl)furan-2-carbaldehyde | [3] |

| CAS Number | 7147-77-5 | [1][3][4] |

| Molecular Formula | C₁₁H₇NO₄ | [3][4][5] |

| Molecular Weight | 217.18 g/mol | [3][4][5] |

| InChI Key | RTSOJVJDKNKNFU-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(O2)C=O)[O-] | [3] |

Table 2: Key Physicochemical Properties

| Property | Value | Source |

| Appearance | Yellow to dark yellow solid | [6][7] |

| Melting Point | 204-206 °C | [1] |

| Solubility | Soluble in organic solvents like ethanol, methanol, and chloroform; insoluble in water. | [6] |

| LogP | 2.69 | [4] |

Synthesis and Derivatization Strategy

The synthesis of NPF and its analogs is crucial for accessing novel chemical matter. A robust and common method involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This approach is favored for its high efficiency and tolerance of various functional groups. The logic behind using a Suzuki coupling is its reliability in forming C-C bonds between an aryl halide (or triflate) and an organoboron compound, which is perfectly suited for linking the phenyl and furan rings.

Experimental Protocol: Suzuki Cross-Coupling Synthesis

This protocol is adapted from established procedures for the synthesis of similar 5-aryl-furan compounds.[8]

Objective: To synthesize this compound from 5-bromo-2-furaldehyde and (4-nitrophenyl)boronic acid.

Materials:

-

5-Bromo-2-furaldehyde

-

(4-Nitrophenyl)boronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Distilled water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-bromo-2-furaldehyde (1.0 eq), (4-nitrophenyl)boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Solvent and Base Addition: Add 1,4-dioxane and a 2 M aqueous solution of Na₂CO₃. The biphasic mixture facilitates the reaction by ensuring all components are sufficiently solubilized and the base is available to activate the boronic acid.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Heating: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Synthetic Workflow Diagram

Caption: Suzuki coupling workflow for NPF synthesis.

Structural Elucidation: A Multi-Technique Approach

The definitive structure of NPF is established not by a single method, but by the convergence of evidence from multiple spectroscopic and analytical techniques. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution.

-

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their connectivity. For NPF, one expects to see signals corresponding to the aldehyde proton (a singlet, typically downfield around 9-10 ppm), two doublets for the furan ring protons, and two doublets for the symmetrically substituted para-nitrophenyl ring protons (an AA'BB' system).

-

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. Key signals include the aldehyde carbonyl carbon (~180-190 ppm), carbons of the furan and phenyl rings, and the carbon bearing the nitro group.

Table 3: Representative NMR Spectral Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Key Assignment |

| ¹H | ~9.7 | Singlet | Aldehyde (CHO) |

| ~8.3 | Doublet | Phenyl (protons ortho to NO₂) | |

| ~7.9 | Doublet | Phenyl (protons meta to NO₂) | |

| ~7.5 | Doublet | Furan (H3) | |

| ~7.4 | Doublet | Furan (H4) | |

| ¹³C | ~178 | Singlet | Aldehyde (C=O) |

| ~155 | Singlet | Furan (C5) | |

| ~152 | Singlet | Furan (C2) | |

| ~148 | Singlet | Phenyl (C-NO₂) | |

| ~135 | Singlet | Phenyl (C-furan) | |

| ~125 | Singlet | Phenyl CH | |

| ~124 | Singlet | Phenyl CH | |

| ~122 | Singlet | Furan CH | |

| ~114 | Singlet | Furan CH |

(Note: Exact chemical shifts can vary based on solvent and instrument.)[8][9]

Vibrational Spectroscopy (FTIR)

Infrared spectroscopy probes the vibrational modes of functional groups, providing a molecular "fingerprint."

-

Causality: The choice to use IR is to rapidly confirm the presence of key functional groups. The strong electron-withdrawing effect of the nitro group and the conjugation through the furan ring are expected to influence the position of the aldehyde C=O stretch.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1680-1700 | C=O stretch | Conjugated Aldehyde |

| ~1590-1610 | C=C stretch | Aromatic Rings |

| ~1500-1540 | N-O asymmetric stretch | Nitro Group |

| ~1330-1360 | N-O symmetric stretch | Nitro Group |

| ~1020-1250 | C-O-C stretch | Furan Ring |

(Source: Data compiled from typical values and PubChem spectral information.)[3]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, which further validates the proposed structure.

-

Expected Observation: In high-resolution mass spectrometry (HRMS), the measured mass of the molecular ion ([M+H]⁺ or M⁺) should match the calculated exact mass of C₁₁H₇NO₄ (217.0375) within a few parts per million (ppm).[3]

Single-Crystal X-ray Diffraction (SC-XRD)

-

Structural Insights: The analysis of this related structure reveals a nearly planar conformation between the furan and phenyl rings, which is crucial for maximizing π-conjugation.[8] This planarity is a key structural feature. The crystal packing is dominated by strong intermolecular hydrogen bonds and π-π stacking interactions, which are critical for the formation of stable crystalline materials.[8]

Protocol: Single Crystal Growth and Data Acquisition (Adapted Methodology)

Objective: To grow diffraction-quality single crystals and determine the molecular structure.

-

Crystal Growth:

-

Dissolve the purified NPF in a suitable solvent system (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexane).

-

Employ the slow evaporation or vapor diffusion method. Place the solution in a loosely capped vial inside a larger sealed container with a more volatile anti-solvent.

-

The rationale is to allow the solvent to evaporate slowly, gradually decreasing the solubility of the compound and promoting the ordered growth of a single crystal rather than rapid precipitation.

-

-

Crystal Mounting and Data Collection:

-

Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the structure using direct methods (e.g., with software like SHELXS) to obtain an initial electron density map.

-

Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL) to finalize atomic positions, and thermal parameters.[8]

-

Computational Structural Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful in-silico complement to experimental data. It allows for the exploration of structural and electronic properties that can be difficult to measure directly.

Workflow Rationale: A DFT-based workflow is chosen to first find the lowest energy conformation (geometry optimization) and then to calculate properties from this stable structure. This ensures that theoretical predictions are based on a physically realistic molecular arrangement.

Computational Workflow: DFT Analysis

Caption: A typical DFT workflow for molecular property prediction.

-

Optimized Geometry: DFT calculations can predict bond lengths and angles that can be compared with X-ray data. They can also confirm the planarity of the molecule.

-

Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be visualized to understand the molecule's reactivity and electronic transitions. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. The electrostatic potential (ESP) map can reveal the electron-rich (aldehyde oxygen) and electron-poor (nitrophenyl ring) regions, predicting sites for nucleophilic and electrophilic attack. This is consistent with the potential for intramolecular charge transfer (ICT) in such donor-acceptor systems.[9]

Structure-Function Insights

The molecular structure of NPF directly informs its chemical behavior and potential applications:

-

Planar Conjugated System: The planar arrangement of the furan and nitrophenyl rings allows for extensive π-electron delocalization. This electronic communication is fundamental to its use in creating dyes and photosensitive materials.[6]

-

Reactive Aldehyde: The aldehyde group is a versatile chemical handle for derivatization. It can readily undergo reactions like condensation to form Schiff bases or Knoevenagel condensation, which are common strategies in the synthesis of biologically active compounds.[10][11]

-

Electron-Withdrawing Nitro Group: The potent electron-withdrawing nature of the nitro group polarizes the entire molecule. This feature is often essential for the biological activity of nitroaromatic compounds, including their use as antibacterial agents.[12]

Conclusion

The molecular structure of this compound has been comprehensively defined through a synergistic application of advanced spectroscopic, crystallographic, and computational methodologies. It is characterized by a planar, conjugated scaffold composed of a furan and a nitrophenyl ring, functionalized with a reactive aldehyde group. This precise architecture, with its distinct electronic and steric properties, establishes NPF as a significant building block in medicinal chemistry and materials science, offering a robust platform for the development of novel functional molecules.

References

- Georganics. (n.d.). 5-(4-Nitrophenyl)-2-furancarboxaldehyde - High purity.

- SIELC Technologies. (2018, May 16). This compound.

- ChemicalBook. (2023, July 24). This compound | 7147-77-5.

- ResearchGate. (n.d.). Fig. S11 The 1 H NMR spectrum of the 5-(4-Nitrophenyl)-2-furan formaldehyde.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 7147-77-5.

- PubChem. (n.d.). This compound.

- precisionFDA. (n.d.). This compound.

- Molecules. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI.

- Chemical Bull Pvt. Ltd. (n.d.). 5-4-nitrophenyl-2-furaldehyde | 7147-77-5.

- ResearchGate. (n.d.). 1 H NMR spectra of the final mixture (red), 5-(4-nitrophenyl)furfural (green), and 1-aminohydantoine hydrochloride (blue).

- ResearchGate. (n.d.). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.

- ChemBK. (2024, April 10). 5-(4-nitrophenyl)furfural.

- Sigma-Aldrich. (n.d.). 5-Nitro-2-furaldehyde 99%.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety.

- ResearchGate. (2023, November 2). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions.

- ResearchGate. (2023, August 7). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities.

- Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides.

- Market Publishers. (n.d.). CAS 7147-77-5 this compound Chemical Report & Database.

- Amerigo Scientific. (n.d.). This compound.

- PubChem. (n.d.). 5-Nitrofurfural.

- Nature. (2023, May 31). Computational survey of humin formation from 5-(hydroxymethyl)furfural under basic conditions.

- Journal of Mass Spectrometry. (2012). Gas-phase basicity of 2-furaldehyde.

- ChemicalBook. (2023, July 26). This compound - Safety Data Sheet.

Sources

- 1. This compound | 7147-77-5 [chemicalbook.com]

- 2. 5-4-nitrophenyl-2-furaldehyde | 7147-77-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. This compound | C11H7NO4 | CID 81567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. 5-(4-Nitrophenyl)-2-furancarboxaldehyde - High purity | EN [georganics.sk]

- 6. chembk.com [chembk.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

Introduction: The Significance of 5-(4-Nitrophenyl)-2-furaldehyde

An In-depth Technical Guide to the Physical Properties of 5-(4-Nitrophenyl)-2-furaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a substituted furan derivative that serves as a critical building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring a furan ring functionalized with both an aldehyde and a nitrophenyl group, makes it a versatile precursor for the synthesis of more complex molecules, including various heterocyclic compounds and active pharmaceutical ingredients (APIs).[2][3] For instance, it is a known intermediate in the synthesis of Dantrolene, a muscle relaxant, and other compounds with potential antibacterial and antiprotozoal activities.[2][3]

A thorough understanding of the physical properties of this compound is paramount for its effective use in research and development. These properties—ranging from its melting point and solubility to its spectroscopic fingerprint—dictate its storage conditions, purification methods, reaction kinetics, and formulation strategies. This guide provides a comprehensive technical overview of these core characteristics, supported by established experimental protocols, to empower scientists in their laboratory work.

Core Molecular and Chemical Identity

Accurate identification is the foundation of all chemical research. The fundamental properties and identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 7147-77-5 | [4][5][6] |

| Molecular Formula | C₁₁H₇NO₄ | [4][5][6] |

| Molecular Weight | 217.18 g/mol | [4][7][8] |

| IUPAC Name | 5-(4-nitrophenyl)furan-2-carbaldehyde | [7] |

| Synonyms | 5-(4-Nitrophenyl)furfural, 5-(p-Nitrophenyl)furfural | [9][10][11] |

| Appearance | Yellow to Dark Yellow Solid/Powder/Crystal | [4][6][11] |

Thermal Properties: Melting and Boiling Points

Thermal characteristics are critical indicators of purity and stability. They directly influence process parameters in synthesis and formulation.

Melting Point

The melting point is a robust and easily accessible measure of a solid compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[12] The presence of impurities depresses the melting point and broadens the melting range.[12]

Causality in Measurement: The precise determination of a melting point relies on achieving thermal equilibrium. A slow heating rate (approx. 1-2°C per minute) near the expected melting point is crucial to ensure that the temperature of the heating block, the thermometer, and the sample are identical, yielding an accurate result.[12]

Experimental Protocol: Melting Point Determination (Melt-Temp Apparatus)

-

Sample Preparation: Finely powder a small amount of the this compound sample. A mortar and pestle can be used if necessary.[12]

-

Capillary Loading: Push the open end of a capillary tube into the powdered sample, trapping a small amount. Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 1-2 mm.[13][14]

-

Apparatus Setup: Insert the loaded capillary tube into the heating block of the Melt-Temp apparatus.

-

Initial Rapid Heating: If the approximate melting point is unknown, perform a rapid determination by heating quickly to establish a rough range. Allow the apparatus to cool before proceeding.

-

Accurate Measurement: For the precise measurement, set the heating rate to be slow, approximately 1-2°C per minute, once the temperature is within 15-20°C of the expected melting point.[12]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating and record the temperature (T₂) at which the last solid crystal melts. The melting point is reported as the range T₁ - T₂.[15]

-

Post-Measurement: Turn off the apparatus. Once cooled, dispose of the used capillary tube in a designated glass waste container. Never reuse a sample that has already been melted.[12][13]

Caption: Workflow for Melting Point Determination.

Boiling Point

This value is a computational prediction. Experimental determination of the boiling point for a high-melting-point solid like this compound is often impractical as many complex organic molecules tend to decompose at such high temperatures before boiling.

Solubility Profile

Solubility is a fundamental property that governs everything from the choice of solvent for a chemical reaction to the bioavailability of a potential drug candidate. The principle of "like dissolves like" is the primary determinant.[16] The polar nitro (NO₂) and aldehyde (CHO) groups on this compound suggest some affinity for polar solvents, while the aromatic rings (phenyl and furan) contribute nonpolar character.

-

Observed Solubility:

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility, particularly for sparingly soluble compounds.[17]

-

System Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent (e.g., DMSO, Ethyl Acetate) in a sealed, airtight flask. The presence of undissolved solid is essential to ensure saturation is reached.[17]

-

Equilibration: Agitate the flask at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure the system reaches equilibrium.[17]

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sample Extraction: Carefully extract an aliquot of the supernatant (the clear, saturated solution) without disturbing the solid material. Filtration using a syringe filter may be necessary to remove any suspended microcrystals.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). This concentration represents the solubility of the compound in that solvent at that temperature.

Caption: Workflow for Shake-Flask Solubility Determination.

Spectroscopic Characterization

Spectroscopic data provides an unambiguous "fingerprint" of a molecule, essential for structural confirmation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR data are available for this compound, confirming its atomic connectivity and chemical environment.[7][18]

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of the compound for a ¹H NMR spectrum, or 20-100 mg for a ¹³C NMR spectrum.[19][20]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Given its known solubility, DMSO-d₆ would be an appropriate choice.[21] Use approximately 0.6-0.7 mL of the solvent.[19][20]

-

Dissolution: Dissolve the sample completely in the deuterated solvent within a small vial. Gentle vortexing or sonication can aid dissolution. Ensure the solution is clear and free of particulate matter.[19]

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube.[19]

-

Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will then be locked onto the deuterium signal of the solvent, shimmed to optimize magnetic field homogeneity, and the desired spectra will be acquired.[19][22]

Caption: Workflow for NMR Sample Preparation and Analysis.

Infrared (IR) and Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy: FTIR spectra are available and would show characteristic absorption bands for the key functional groups: a strong carbonyl (C=O) stretch for the aldehyde, distinct stretches for the nitro (N-O) bonds, and absorptions corresponding to the aromatic C=C and C-H bonds of the furan and phenyl rings.[7]

-

Mass Spectrometry (MS): GC-MS data confirms the molecular weight of the compound.[7] The exact mass is reported as 217.03750770 Da, which is a high-precision value used to confirm the molecular formula C₁₁H₇NO₄.[7][8]

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

GHS Hazard Statements:

-

Recommended Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][11] Avoid breathing dust.[6]

-

Storage Conditions: Keep in a dark place, sealed in a dry environment, at room temperature.[4][5][11]

Conclusion

The physical properties of this compound define its identity, purity, and behavior in experimental settings. With a high melting point of 204-206 °C, limited solubility in common organic solvents, and a distinct spectroscopic fingerprint, this compound requires careful consideration for its handling and application. The data and protocols presented in this guide offer a comprehensive resource for researchers, enabling them to utilize this important chemical intermediate with precision, safety, and confidence in their synthetic and drug development endeavors.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 11, 2026, from [Link]

-

Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved January 11, 2026, from [Link]

- Method for determining solubility of a chemical compound. (n.d.). Google Patents.

-

Experiment (1) determination of melting points. (2021, September 19). University of Technology. Retrieved January 11, 2026, from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved January 11, 2026, from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved January 11, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 11, 2026, from [Link]

-

This compound | C11H7NO4 | CID 81567. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

How To Determine Solubility Of Organic Compounds?. (2025, February 11). Chemistry For Everyone - YouTube. Retrieved January 11, 2026, from [Link]

-

Small molecule NMR sample preparation. (2023, August 29). Georgia Institute of Technology. Retrieved January 11, 2026, from [Link]

-

How to Calculate Solubility. (2021, June 3). Study.com. Retrieved January 11, 2026, from [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences. Retrieved January 11, 2026, from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). alwsci. Retrieved January 11, 2026, from [Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

-

5-(4-Nitrophenyl)-2-furancarboxaldehyde. (n.d.). Georganics. Retrieved January 11, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. Retrieved January 11, 2026, from [Link]

-

Stepbystep procedure for NMR data acquisition. (n.d.). UT Health San Antonio. Retrieved January 11, 2026, from [Link]

-

NMR Spectroscopy. (n.d.). Michigan State University. Retrieved January 11, 2026, from [Link]

-

1H NMR spectra of the final mixture (red), 5-(4-nitrophenyl)furfural... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

5-Nitrofurfural | C5H3NO4 | CID 12774. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

5-(4-nitrophenyl)furfural. (n.d.). ChemBK. Retrieved January 11, 2026, from [Link]

-

Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 11, 2026, from [Link]

-

Antibacterial nitrofuran derivatives. 2. 5-Nitro-2-furaldehyde aminoacethydrazones. (1971). Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

-

5-(4-Nitrophenyl)furfural - Optional[MS (GC)]. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

-

This compound. (n.d.). precisionFDA. Retrieved January 11, 2026, from [Link]

-

5-(4-Nitrophenyl)-2-furaldehyd. (n.d.). Scientific Laboratory Supplies. Retrieved January 11, 2026, from [Link]

-

5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. (2025, August 7). ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. 5-4-nitrophenyl-2-furaldehyde | 7147-77-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 7147-77-5 [chemicalbook.com]

- 5. This compound | 7147-77-5 [m.chemicalbook.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound | C11H7NO4 | CID 81567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound | 7147-77-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 5-(4-Nitrophenyl)-2-furancarboxaldehyde - High purity | EN [georganics.sk]

- 11. chembk.com [chembk.com]

- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. byjus.com [byjus.com]

- 15. pennwest.edu [pennwest.edu]

- 16. youtube.com [youtube.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. researchgate.net [researchgate.net]

- 19. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 21. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 22. lsom.uthscsa.edu [lsom.uthscsa.edu]

Spectroscopic Characterization of 5-(4-Nitrophenyl)-2-furaldehyde: A Technical Guide

Introduction

5-(4-Nitrophenyl)-2-furaldehyde is a key organic intermediate, notable for its conjugated system that includes a furan ring, a nitro-substituted phenyl ring, and an aldehyde functional group.[1][2] This unique electronic structure makes it a valuable precursor in the synthesis of various heterocyclic compounds, including pharmaceuticals and materials with interesting optical properties.[3] Accurate structural elucidation and purity assessment of this compound are paramount for its application in research and development. This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not only on the presentation of spectral data but also on the rationale behind the experimental choices and the interpretation of the results, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound, with the IUPAC name 5-(4-nitrophenyl)furan-2-carbaldehyde, is foundational to interpreting its spectroscopic data.[4] The key structural features to be identified are the protons and carbons of the furan and phenyl rings, the aldehyde group, and the nitro group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[5] For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals with the analyte.[5]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phasing and baseline correction.

Caption: Workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by distinct signals in the aromatic and aldehyde regions. The data presented below is a representative compilation from available literature.[6]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.69 | s | 1H | Aldehyde proton (CHO) |

| 7.72-8.2 | m | 6H | Aromatic protons |

| 7.58-7.59 | m | 2H | Furan protons |

Interpretation of ¹H NMR Spectrum:

-

Aldehyde Proton: The singlet at approximately 9.69 ppm is characteristic of an aldehyde proton and is highly deshielded due to the electron-withdrawing nature of the carbonyl group.[6]

-

Aromatic Protons: The multiplet observed between 7.72 and 8.2 ppm corresponds to the protons on the nitrophenyl ring. The electron-withdrawing nitro group causes these protons to be significantly deshielded.

-

Furan Protons: The multiplet around 7.58-7.59 ppm is assigned to the two protons on the furan ring. Their chemical shifts are influenced by the electron-donating oxygen atom and the electron-withdrawing aldehyde and nitrophenyl substituents.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | Aldehyde Carbonyl (C=O) |

| ~155 | C5 of Furan (attached to phenyl) |

| ~152 | C2 of Furan (attached to CHO) |

| ~148 | C of Phenyl (attached to NO₂) |

| ~134 | C of Phenyl (attached to furan) |

| ~129 | CH of Phenyl (ortho to furan) |

| ~124 | CH of Phenyl (ortho to NO₂) |

| ~123 | C4 of Furan |

| ~113 | C3 of Furan |

Interpretation of ¹³C NMR Spectrum:

-

Carbonyl Carbon: The signal at the lowest field (~178 ppm) is characteristic of the aldehyde carbonyl carbon.

-

Aromatic and Furan Carbons: The signals in the range of ~113-155 ppm correspond to the carbons of the furan and nitrophenyl rings. The specific assignments are based on established chemical shift predictions and comparison with similar structures. The carbons directly attached to electronegative atoms (oxygen and nitrogen) are generally found at lower fields.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often employed. A small amount of the solid is placed directly on the ATR crystal.

-

Data Acquisition: An IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

IR Spectroscopic Data

The following table summarizes the key IR absorption bands for this compound.[4][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1684 | Strong | C=O stretch (aldehyde) |

| ~1626, 1516, 1473 | Medium-Strong | C=C stretch (aromatic rings) |

| ~1516, 1340 | Strong | N-O stretch (nitro group) |

| ~1177 | Medium | C-O-C stretch (furan) |

| ~810, 784 | Medium | C-H out-of-plane bend (aromatic) |

Interpretation of IR Spectrum:

-

Carbonyl Group: A strong absorption band around 1684 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group.[6]

-

Aromatic Rings: The bands in the 1626-1473 cm⁻¹ region are characteristic of the C=C stretching vibrations within the furan and phenyl rings.

-

Nitro Group: The strong absorptions around 1516 cm⁻¹ and 1340 cm⁻¹ are assigned to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group, respectively.

-

Furan Ring: The C-O-C stretching vibration of the furan ring is typically observed around 1177 cm⁻¹.[6]

-

Aromatic Substitution: The C-H out-of-plane bending vibrations in the 810-784 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).

-

Ionization: The sample molecules are ionized, for example, by Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Mass Spectrometric Data

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions.

| m/z | Assignment |

| 217 | Molecular ion [M]⁺ |

| 187 | [M - NO]⁺ |

| 171 | [M - NO₂]⁺ |

| 115 | [C₆H₅O₂]⁺ |

Interpretation of Mass Spectrum:

-

Molecular Ion: The peak at m/z 217 corresponds to the molecular weight of this compound (C₁₁H₇NO₄).[4]

-

Fragmentation Pattern: The fragmentation pattern is consistent with the structure. Common losses include the nitro group (NO₂) to give a fragment at m/z 171, and the loss of a nitric oxide radical (NO) to give a fragment at m/z 187. The fragment at m/z 115 likely corresponds to the cleavage of the bond between the furan and phenyl rings.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and together they allow for an unambiguous identification of the compound. The data and interpretations presented in this guide serve as a valuable resource for researchers and professionals working with this important chemical intermediate, ensuring a high degree of scientific integrity in their work.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. Fig. S11 The 1 H NMR spectrum of the 5-(4-Nitrophenyl)-2-furan... [Link]

-

MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

-

ResearchGate. 1 H NMR spectra of the final mixture (red), 5-(4-nitrophenyl)furfural... [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ResearchGate. Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. [Link]

-

MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

-

JOCPR. Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. [Link]

Sources

A Technical Guide to the Solubility of 5-(4-Nitrophenyl)-2-furaldehyde in Organic Solvents

Abstract

5-(4-Nitrophenyl)-2-furaldehyde is a heterocyclic aldehyde with significant applications as a synthetic intermediate in medicinal chemistry and materials science, including in the development of potential antibacterial and antitubercular agents[1][2]. A thorough understanding of its solubility profile is paramount for its effective use in reaction chemistry, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the physicochemical properties governing the solubility of this compound, summarizes its known qualitative solubility in common organic solvents, and presents a robust, field-proven experimental protocol for the precise quantitative determination of its thermodynamic solubility.

Introduction: The Critical Role of Solubility

In both drug discovery and process chemistry, solubility is a fundamental physicochemical parameter that dictates the viability of a compound. For researchers and drug development professionals, poor solubility can lead to significant challenges, including:

-

Inaccurate Biological Screening: Undissolved compound can lead to underestimated potency and unreliable structure-activity relationship (SAR) data[3][4].

-

Reaction Optimization: Inefficient solvation of reactants can lead to poor reaction kinetics, reduced yields, and complex purification profiles.

-

Formulation Difficulties: Low solubility is a major hurdle in developing bioavailable oral dosage forms and stable parenteral solutions[5].

This guide focuses on this compound (CAS 7147-77-5), a compound whose utility is directly linked to its ability to be effectively dissolved in various solvent systems[6]. We will explore the molecular characteristics that define its solubility and provide the necessary tools to quantify this critical property.

Molecular Structure and a Priori Solubility Assessment

The solubility behavior of this compound can be predicted by analyzing its molecular structure. The molecule is composed of three key functional regions: a furan ring, a nitrophenyl group, and an aldehyde functional group.

-

Polar Moieties: The nitro group (-NO₂) and the aldehyde group (-CHO) are strongly polar and can act as hydrogen bond acceptors. These groups contribute to the molecule's affinity for polar solvents.

-

Aromatic Systems: The phenyl ring and the furan ring are largely nonpolar, aromatic systems. These regions contribute to van der Waals interactions and π-π stacking, favoring solubility in solvents with aromatic character or moderate polarity.

The molecule's overall character is that of a moderately polar organic solid, possessing a significant dipole moment but lacking hydrogen bond donor capabilities. This structure dictates that it will be largely insoluble in water but will exhibit varying degrees of solubility in organic solvents based on the principle of "like dissolves like".

Caption: Molecular structure and functional group polarity analysis.

Qualitative Solubility Profile

Literature and supplier data provide a general qualitative overview of the solubility of this compound. It is consistently reported as a yellow solid that is insoluble in water[7]. Its behavior in organic solvents is summarized below.

| Solvent Class | Solvent Name | Qualitative Solubility | Rationale for Interaction |

| Protic Polar | Methanol, Ethanol | Soluble[7] | Hydrogen bonding (acceptor) with the solvent's hydroxyl group and dipole-dipole interactions. |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Slightly Soluble (Heating required)[1][8] | Strong dipole-dipole interactions. Heating provides the energy to overcome the crystal lattice energy. |

| Aprotic Polar | Ethyl Acetate | Slightly Soluble (Heating required)[1][8] | Moderate dipole-dipole interactions with the ester group. |

| Chlorinated | Chloroform | Soluble[7] | Favorable dipole-dipole and dispersion forces. |

| Nonpolar | Hexane, Heptane | Insoluble (Predicted) | The molecule's polarity is too high for effective solvation in nonpolar aliphatic solvents. |

Note: "Slightly Soluble" indicates that while dissolution occurs, it may require energy input (heating) and the resulting concentration is limited.

Quantitative Solubility Determination: An Experimental Protocol

While qualitative data is useful for initial solvent screening, quantitative data is essential for process development and reproducible research. The Isothermal Shake-Flask Method is the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium[5][9].

The core principle is to create a saturated solution by agitating an excess of the solid compound in the chosen solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Caption: Isothermal shake-flask experimental workflow.

Step-by-Step Methodology

A. Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC-UV/LC-MS system

B. Protocol

-

Preparation of Stock Standards: Accurately prepare a set of calibration standards by dissolving a known mass of the compound in the chosen solvent. This is crucial for the final quantification step.

-

Sample Preparation: To a series of glass vials, add an excess amount of solid this compound (e.g., 5-10 mg). The key is to ensure that undissolved solid remains visible at the end of the experiment[10].

-

Solvent Addition: Accurately add a known volume of the test solvent (e.g., 2.0 mL) to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 RPM). Allow the mixture to equilibrate for at least 24 hours.

-

Expert Insight: To validate that equilibrium has been reached, it is best practice to take measurements at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between these points[10].

-

-

Phase Separation: After equilibration, remove the vials and allow the solid to settle. Carefully separate the saturated solution (supernatant) from the excess solid.

-

Method A (Filtration): Draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. Discard the first 0.2 mL of filtrate to avoid adsorption effects.

-

Method B (Centrifugation): Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid. Carefully pipette the clear supernatant.

-

-

Quantification:

-